molecular formula C14H22N2O6S B558480 Boc-D-met-osu CAS No. 26060-98-0

Boc-D-met-osu

Cat. No. B558480
CAS RN: 26060-98-0
M. Wt: 346.4 g/mol
InChI Key: PCZJWSPKNYONIM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-met-osu is a derivative of Methionine . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The synthesis of Boc-D-met-osu involves a multi-step reaction with 2 steps . The synthesis methods are available on the ChemicalBook .


Molecular Structure Analysis

The molecular formula of Boc-D-met-osu is C14H22N2O6S . Its molecular weight is 346.4 .


Chemical Reactions Analysis

Boc-D-met-osu is suitable for Boc solid-phase peptide synthesis . It has been used in the field of peptide synthesis .


Physical And Chemical Properties Analysis

Boc-D-met-osu is a solid substance . It has an optical activity of [α]20/D −21.5±2°, c = 2% in dioxane . Its melting point is 120-128 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Scientific Field

Dual Protection of Amino Functions

Scientific Field

Green Chemistry Applications

Scientific Field

Synthesis of Biologically Active Molecules

Scientific Field

Development of Pharmaceutical Intermediates

Scientific Field

Research on Chemical Intermediates

Scientific Field

These applications highlight the versatility and importance of Boc-D-met-osu in scientific research across multiple fields. The compound’s protective properties facilitate complex synthetic procedures, contributing to advancements in chemistry and biology .

Proteomics Research

Scientific Field

Nanotechnology

Scientific Field

Chemical Biology

Scientific Field

Material Science

Scientific Field

Synthetic Biology

Scientific Field

Environmental Science

Scientific Field

These additional applications demonstrate the broad utility of Boc-D-met-osu in advancing various scientific fields through its role in synthesis and functionalization processes .

Advanced Drug Delivery Systems

Scientific Field

Bioconjugation Techniques

Scientific Field

Chemical Synthesis of Natural Products

Scientific Field

Synthesis of Diagnostic Reagents

Scientific Field

Research in Enzyme Inhibitors

Scientific Field

Agricultural Chemistry

Scientific Field

These applications underscore the broad utility of Boc-D-met-osu in scientific research, highlighting its role in advancing technology and innovation across multiple disciplines .

Safety And Hazards

Boc-D-met-osu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJWSPKNYONIM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-met-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-met-osu
Reactant of Route 2
Reactant of Route 2
Boc-D-met-osu
Reactant of Route 3
Reactant of Route 3
Boc-D-met-osu
Reactant of Route 4
Reactant of Route 4
Boc-D-met-osu
Reactant of Route 5
Reactant of Route 5
Boc-D-met-osu
Reactant of Route 6
Reactant of Route 6
Boc-D-met-osu

Citations

For This Compound
2
Citations
S Salvadori, M Marastoni, G Balboni… - Journal of medicinal …, 1991 - ACS Publications
… According to coupling method B, Boc-D-Met-OSu was reacted with H-Phe-OMe-HCl. Crude 22 was crystallized from EtgO/PE (83%): mp 92-94 C; [a]2^ +5.5 (c 1.0, MeOH); TLC Ri (C) …
Number of citations: 43 pubs.acs.org
G Mustata - 2003 - search.proquest.com
… -ranked binding modes obtained for BOC-DMet-OSU, Z-Met-… -ranked binding modes obtained for BOC-DMet-OSU, Z-Met-OSU… with the docked ligands: BOC-DMet-OSU (cmpd32), Z-Met-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.